4-Hydroxy-3-methylphenyl thiocyanate
Overview
Description
Synthesis Analysis
The synthesis of thiocyanate compounds and their derivatives generally involves reactions that introduce the thiocyanate group into specific positions of aromatic or heteroaromatic rings. For example, the synthesis of thiocyanato-7-hydroxy-2-aryl-4H-chromen-4-one derivatives from 1-(2,4-dihydroxyphenyl)-2-chloroethanone involves reaction with thiocyanate anion followed by cyclization processes (Jeyachandran & Ramesh, 2011).
Molecular Structure Analysis
The molecular structure of thiocyanate compounds can be elucidated through crystallographic studies. For instance, the crystal structure of certain thiocyanate derivatives has been determined, providing insights into their geometric configuration, intermolecular interactions, and the effects of substituents on their structural properties. These analyses are crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Aryl thiocyanates undergo various chemical reactions, including electrophilic substitution, that are influenced by the substituents on the aryl ring. For example, the electrochemical reduction of aryl thiocyanates reveals a change in the reductive cleavage mechanism of the S-CN bond as a function of the substituent, indicating a transition between concerted and stepwise mechanisms (Houmam, Hamed, & Still, 2003).
Scientific Research Applications
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Chemical Industry
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Wastewater Treatment
- Thiocyanate is a common pollutant in gold mine, textile, printing, dyeing, coking, and other industries . Therefore, the treatment of thiocyanate in industrial wastewater is an urgent problem to be solved . Biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories . Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .
Safety And Hazards
Future Directions
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
properties
IUPAC Name |
(4-hydroxy-3-methylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMLHXSIBDPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277845 | |
Record name | 4-hydroxy-3-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylphenyl thiocyanate | |
CAS RN |
3774-53-6 | |
Record name | Thiocyanic acid, 4-hydroxy-3-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3774-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 7392 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003774536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3774-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3774-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3774-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-3-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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